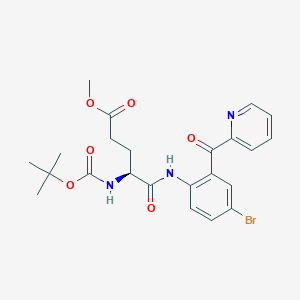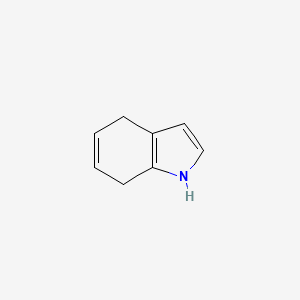
Heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate is a complex lipid compound. It is primarily used in the synthesis of other compounds and has applications in various fields, including drug delivery systems and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate involves multiple steps. The process typically starts with the preparation of the core lipid structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alcohols, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification steps to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Industry: Applied in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular signaling and transport .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with different functional groups.
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another analogue with variations in the hydroxyethyl groups.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it particularly valuable in specialized applications such as lipid nanoparticle formulations for advanced drug delivery systems .
Properties
Molecular Formula |
C48H96N2O6 |
|---|---|
Molecular Weight |
797.3 g/mol |
IUPAC Name |
nonyl 8-[2-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C48H96N2O6/c1-4-7-10-13-16-25-32-45-55-47(53)35-28-21-17-23-30-37-49(41-43-51)39-40-50(42-44-52)38-31-24-18-22-29-36-48(54)56-46(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h46,51-52H,4-45H2,1-3H3 |
InChI Key |
XZHXGCBHPOIKBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13355004.png)
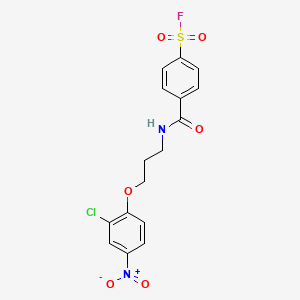
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)
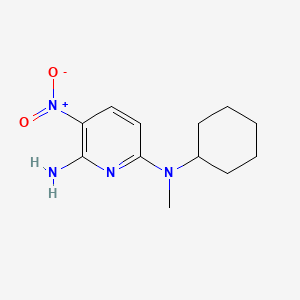

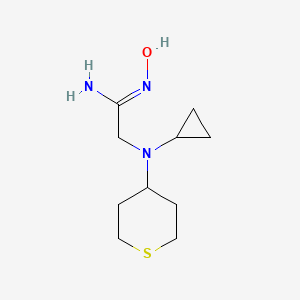
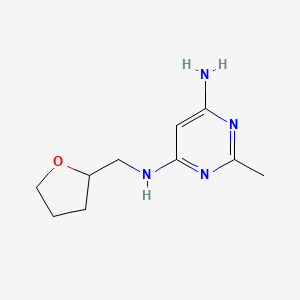
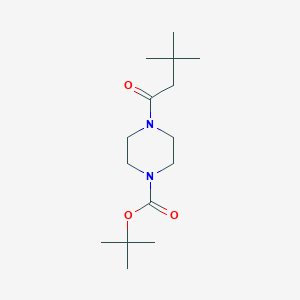
![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
